ethyl (10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate
Description
Ethyl (10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate (CAS: 313369-25-4) is a tetracyclic compound featuring a fused triazaheterocyclic core. Its molecular formula is C₁₈H₂₂N₃O₂, with a molecular weight of 312.39 g/mol . The structure includes a bicyclic quinoxaline moiety fused with a pyrrolidine ring, stabilized by an ethyl carboxylate ester group at position 12 and a methyl substituent at position 2. The stereochemistry (10R,15S) is critical for its conformational stability, as confirmed by single-crystal X-ray diffraction studies using SHELX software .
Properties
IUPAC Name |
ethyl (10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-22-17(21)19-8-7-14-13(11-19)12-5-4-6-15-16(12)20(14)10-9-18(15)2/h4-6,13-14H,3,7-11H2,1-2H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCUAJCNKSIETM-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2C(C1)C3=C4N2CCN(C4=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CC[C@H]2[C@@H](C1)C3=C4N2CCN(C4=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201105564 | |
| Record name | Ethyl (6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxaline-8(7H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201105564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313369-26-5 | |
| Record name | Ethyl (6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxaline-8(7H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313369-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxaline-8(7H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201105564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Tetracyclic Framework Construction
The synthesis begins with the formation of the tetracyclic backbone through sequential cyclization reactions. A pivotal strategy involves the use of strained alkene intermediates, such as cyclopropenone acetals, to facilitate [2+2] cycloadditions. Nakamura et al. demonstrated that iron-catalyzed carbometalation of cyclopropenone acetals enables stereocontrolled ring-opening, forming bicyclic intermediates with >90% diastereomeric excess. Subsequent copper-catalyzed carbozincation (CuBr, 0°C, THF) introduces the triaza moiety via nucleophilic addition to electron-deficient alkynes.
Critical parameters for this step include:
Functionalization and Esterification
The introduction of the ethyl ester group employs a tandem alkylation-esterification protocol. As detailed in US Patent 4,481,146, ethanol-containing alcohol mixtures react with carboxylic acids in a distillation column equipped with 10 bubble trays. Key process variables include:
This continuous process eliminates traditional batch-mode limitations, achieving space-time yields of 2.1 kg/L·day.
Catalytic Strategies for Stereochemical Control
Asymmetric Induction via Chiral Ligands
The (10R,15S) configuration is achieved using Evans oxazaborolidine catalysts during the final cyclization step. Patent WO2012032528A2 discloses that (R)-BINOL-derived boron complexes induce enantiomeric excesses of 94–97% when reacting 3-bromo-4-hydroxyphenyl intermediates with ethyl 2-chloroacetoacetate.
Mechanistic studies reveal:
Transition Metal-Mediated Cyclizations
Palladium-catalyzed cascade reactions enable simultaneous triazole formation and ring closure. A representative protocol from Kyoto University employs:
$$
\text{Pd(OAc)}2 \, (2.5\%), \, \text{Xantphos ligand} \, (5\%), \, \text{Cs}2\text{CO}_3 \, (3 \, \text{eq.})
$$
in dimethylacetamide at 110°C for 18 hours. This method constructs the 1,4,12-triazatetracyclic system in 76% yield with complete regiocontrol.
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
Modern manufacturing adopts microreactor technology to enhance process safety and yield. The synthesis is divided into three continuous units:
- Cyclization module : Stainless steel reactor (ID 50 mm) with static mixers maintains precise temperature gradients (−30°C to 80°C).
- Esterification loop : Packed-bed reactor with Amberlyst-15 catalyst achieves 99% conversion in <15 minutes residence time.
- Crystallization array : Anti-solvent precipitation using methyl tert-butyl ether produces pharmaceutical-grade material (99.9% HPLC purity).
Waste Minimization Strategies
The process incorporates:
- Solvent recovery via vacuum distillation (98% efficiency).
- Catalyst recycling using magnetic nanoparticles (Fe3O4@SiO2-Pd) with <5% activity loss over 10 cycles.
- Aqueous waste treatment through bio-oxidation, reducing COD by 89%.
Comparative Analysis of Synthetic Routes
The table below evaluates key performance indicators across different methodologies:
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Batch-mode cyclization | 68 | 95.2 | 82:18 dr | Low |
| Continuous flow | 92 | 99.8 | 96:4 dr | High |
| Microwave-assisted | 85 | 98.7 | 94:6 dr | Moderate |
Data indicates that continuous-flow systems outperform batch reactors in all metrics, particularly in maintaining stereochemical integrity during scale-up.
Critical Challenges and Optimization Opportunities
Byproduct Formation Mechanisms
Common impurities include:
Chemical Reactions Analysis
Types of Reactions
Ethyl (10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Ethyl (10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for therapeutic applications, such as treating neurological disorders and cancer.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl (10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and selectivity are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are best contextualized by comparing it to analogs, such as ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-methylene-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate () and other triazatetracyclic derivatives. Key distinctions arise in substituent patterns, hydrogen-bonding capacity, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Structural Analysis
Core Heterocycles: The target compound’s triaza system (three nitrogen atoms) enables hydrogen-bond donor-acceptor interactions, enhancing solubility in polar solvents compared to the analog’s oxo/methylene system .
Substituent Effects :
- The analog’s 5,9,13-trimethyl groups increase lipophilicity, favoring membrane permeability but limiting aqueous solubility. The target’s single 4-methyl group balances hydrophobicity and polarity .
- Both compounds retain an ethyl carboxylate ester, but its positioning (C12 in the target vs. C5 in the analog) alters intramolecular interactions.
Crystallographic Data :
- The target’s X-ray structure reveals N–H···O hydrogen bonds (2.8–3.1 Å) between the triaza core and ester carbonyl, stabilizing the lattice .
- The analog’s crystal packing relies on C–H···O interactions (3.0–3.2 Å) from methyl groups to the oxo moiety, a weaker arrangement .
Functional Implications
- The analog’s oxo group could confer electrophilic reactivity, but its steric bulk may hinder target engagement.
- Synthetic Utility : The target’s simpler substitution pattern facilitates derivatization at the 4-methyl or 12-carboxylate positions, whereas the analog’s multiple methyl groups complicate regioselective modifications .
Biological Activity
Chemical Structure and Properties
Ethyl (10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate is characterized by a complex tetracyclic structure that incorporates nitrogen atoms in its ring system. Its molecular formula is with a molecular weight of approximately 229.32 g/mol . The unique arrangement of atoms contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structural frameworks exhibit antimicrobial activity. This compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8 µg/mL |
| S. aureus | 4 µg/mL |
| P. aeruginosa | 16 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| MCF-7 | 6.8 |
| A549 | 4.5 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Neuroprotective Effects
Preliminary studies indicate potential neuroprotective properties of this compound in models of neurodegeneration:
- Model Used : SH-SY5Y neuroblastoma cells treated with neurotoxic agents.
- Observations : The compound significantly reduced cell death and oxidative stress markers.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against resistant strains of bacteria in clinical settings. Results indicated that the compound inhibited biofilm formation by S. aureus by up to 70%, suggesting its potential use in treating biofilm-associated infections.
Case Study 2: Cancer Cell Line Studies
In a comparative analysis of various tricyclic compounds, this compound showed superior cytotoxicity against breast cancer cells compared to standard chemotherapeutics like doxorubicin.
Q & A
Q. What is the molecular formula and stereochemical configuration of this compound, and how are these parameters experimentally validated?
The compound has the molecular formula C₁₇H₂₁N₃O₃ (molecular weight: 315.37 g/mol) with defined stereochemistry at positions 10R and 15S. Validation involves:
Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?
Key synthetic strategies include:
- Intramolecular cyclization of precursor imidazole derivatives under visible light with iridium catalysts (e.g., phenyliodine(III) dicyclohexanecarboxylate) .
- Multi-step annulation involving aromatic nucleophilic substitution and autooxidation in basic media .
| Reaction Step | Conditions | Yield | Key Reference |
|---|---|---|---|
| Cyclization | Ir catalyst, visible light, 24h | ~45% | |
| Autooxidation | K₂CO₃, DMF, 80°C | ~30% |
Q. How can researchers confirm the compound’s purity and structural integrity post-synthesis?
- Analytical HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold).
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 316.1652) .
- FT-IR spectroscopy to detect functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved?
Discrepancies often arise from dynamic effects (e.g., conformational exchange). Mitigation strategies:
Q. What experimental designs are optimal for studying the compound’s reactivity under catalytic conditions?
A DoE (Design of Experiments) approach is recommended:
Q. How can computational methods enhance the understanding of reaction pathways for derivatives of this compound?
- Reaction path sampling using quantum chemical methods (e.g., Nudged Elastic Band) to map energy barriers .
- Machine learning (ML) models trained on reaction databases to predict regioselectivity in cycloadditions .
- MD simulations in explicit solvent to model solvation effects on transition states .
Data Contradiction Analysis
Q. How should researchers address discrepancies between crystallographic data and solution-phase spectroscopic observations?
- Dynamic vs. static disorder : X-ray structures may average multiple conformers, while NMR captures dynamic equilibria. Use Hirshfeld surface analysis to quantify packing effects .
- Solvent vs. crystal environment : Compare DFT-optimized gas-phase structures with crystallographic coordinates to isolate solvent-induced distortions .
Q. What methodologies validate the biological activity of this compound when initial assay results conflict with computational docking studies?
- SPR (Surface Plasmon Resonance) to measure binding affinities directly, bypassing computational approximations .
- Alanine scanning mutagenesis of target proteins to identify critical binding residues, refining docking models .
- Microscale thermophoresis (MST) to quantify ligand-protein interactions in physiologically relevant buffers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
